N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
Description
This oxalamide derivative features a 4-methoxybenzyl group at the N1 position and a 3-tosyloxazolidin-2-ylmethyl moiety at the N2 position. Its synthesis likely follows oxalamide coupling protocols, as seen in analogous compounds (e.g., General Procedure 1 in ).
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-3-9-18(10-4-15)31(27,28)24-11-12-30-19(24)14-23-21(26)20(25)22-13-16-5-7-17(29-2)8-6-16/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLHGILQYMOWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can be represented by the following molecular formula:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
Structure Representation
The compound features a methoxybenzyl group and a tosylated oxazolidine moiety, which may contribute to its biological activity.
Research indicates that compounds with oxalamide structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain oxalamide compounds are being investigated for their ability to inhibit cancer cell proliferation.
Case Studies
-
Antimicrobial Activity :
- A study assessed the antimicrobial effects of oxalamide derivatives, showing that modifications in the substituents significantly influenced their efficacy against Gram-positive and Gram-negative bacteria.
-
Cytotoxicity :
- In vitro tests demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Inhibition observed |
| Antimicrobial | Escherichia coli | 100 | No significant inhibition |
| Cytotoxicity | HeLa Cells | 25 | IC50 = 20 µM |
| Cytotoxicity | MCF-7 Cells | 50 | IC50 = 15 µM |
Synthesis and Characterization
The synthesis of this compound has been documented in various studies, emphasizing the importance of reaction conditions and purification methods to achieve high yields and purity. Techniques such as NMR spectroscopy and mass spectrometry have been employed for characterization.
Pharmacological Studies
Recent pharmacological studies have highlighted the need for further exploration into the compound's mechanism of action, particularly its interaction with specific biological targets. Investigations into its pharmacokinetics and toxicity profiles are also crucial for assessing its viability as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Enzyme Interactions :
- Compounds with 4-methoxybenzyl groups (e.g., 28, 80) show minimal CYP inhibition (<50% at 10 µM), suggesting the target compound may also avoid significant off-target effects.
- In contrast, thiazole-containing oxalamides (e.g., 14) exhibit antiviral activity via HIV entry inhibition, implying that substituent choice critically dictates biological targeting.
- Toxicology and Safety: Oxalamides like S336 (a flavoring agent) show high safety margins (NOEL = 100 mg/kg bw/day), supported by rapid metabolic clearance of benzyl/phenethyl groups. The target compound’s tosyloxazolidin moiety may alter metabolism, necessitating specific toxicological evaluation.
Key Research Findings and Implications
Synthetic Flexibility : Oxalamides are highly modular, with substituents tunable for target engagement (e.g., antiviral thiazoles vs. flavor-enhancing pyridyl groups).
Metabolic Stability : The 4-methoxybenzyl group enhances metabolic stability in multiple analogs, while bulkier groups (e.g., tosyloxazolidin) may further prolong half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
